molecular formula C38H42N2O6 B1672621 Isotetrandrine CAS No. 477-57-6

Isotetrandrine

Cat. No.: B1672621
CAS No.: 477-57-6
M. Wt: 622.7 g/mol
InChI Key: WVTKBKWTSCPRNU-IHLOFXLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isotetrandrine is a bisbenzylisoquinoline alkaloid . It occurs in Atherosperrna moschaturn, Berberis japonica, and Stephania cephalantha .


Synthesis Analysis

An efficient racemic total synthesis of the bisbenzylisoquinoline alkaloids tetrandrine and this compound has been reported . Key steps of the synthesis include N-acyl Pictet–Spengler condensations to access the tetrahydroisoquinoline moieties, as well as copper-catalyzed Ullmann couplings for diaryl ether formation .


Molecular Structure Analysis

The molecular formula of this compound is C38H42N2O6 . Its average mass is 622.74990 and its monoisotopic mass is 622.30429 .


Chemical Reactions Analysis

The chemical reactions of this compound are not clearly mentioned in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C38H42N2O6, a net charge of 0, an average mass of 622.74990, and a monoisotopic mass of 622.30429 .

Scientific Research Applications

In Vitro Metabolism and Identification of Metabolites

Isotetrandrine, a bisbenzylisoquinoline alkaloid, undergoes metabolism in rat hepatic S9 fraction, resulting in unchanged this compound and four metabolites. These metabolites are formed via N-demethylation and isoquinoline ring oxidation, highlighting this compound's metabolic pathways in vitro (Wu, McKown, & Gopaul, 2004).

Enhancement of Drug Efficacy in Tuberculosis

Tetrandrine, closely related to this compound, was found to potentiate the efficacy of anti-tubercular drugs against resistant Mycobacterium tuberculosis (MTB) strains, suggesting a potential role for this compound in overcoming drug resistance via efflux mechanisms (Zhang, Yan, Xu, Ji, & Li, 2015).

Reversal of Multidrug Resistance in Cancer

This compound demonstrates a potent effect on reversing P-glycoprotein-mediated multidrug resistance (MDR) in vitro in human breast cancer cells, suggesting its potential as an effective MDR reversing agent in cancer chemotherapy (Wang & Yang, 2008).

Antioxidative Activity and Mechanism

This compound exhibits antioxidative effects against tert-butyl hydroperoxide-induced oxidative damage in HepG2 cells. It enhances the expression of the antioxidant enzyme heme oxygenase-1 and activates the Nrf2 pathway, indicating a protective mechanism against oxidative stress (Wang, Ci, Lv, Wang, Qin, & Cheng, 2016).

Bacteriostatic Activity

A study on this compound extracted from Mahonia nutt revealed its bacteriostatic activity against E.coli, S.aureus, and B.subtilis. This suggests this compound's potential use in developing new antibacterial agents (Wang Jian-tao, 2007).

Mechanism of Action

Target of Action

Isotetrandrine is a bisbenzylisoquinoline alkaloid that primarily targets Cytoplasmic phospholipase A2 (PLA2) and α1 adrenoceptor . PLA2 plays a crucial role in the inflammatory response by catalyzing the release of arachidonic acid, a precursor for pro-inflammatory eicosanoids. The α1 adrenoceptor is a type of adrenergic receptor, and its activation leads to smooth muscle contraction .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It inhibits PLA2, thereby reducing the production of arachidonic acid and subsequent pro-inflammatory eicosanoids . It also inhibits the α1 adrenoceptor, which can lead to relaxation of smooth muscle .

Biochemical Pathways

This compound primarily affects the arachidonic acid pathway. By inhibiting PLA2, it prevents the release of arachidonic acid from membrane phospholipids . This action reduces the production of eicosanoids, a group of signaling molecules that play key roles in inflammation and immunity .

Pharmacokinetics

It’s known that this compound metabolites are mainly formed via two pathways,N-demethylation and isoquinoline ring oxidation . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

This compound has been shown to have anti-inflammatory and anti-apoptotic effects. In vitro studies have shown that it inhibits LPS-induced upregulation of iNOS, COX-2 protein expression, and iL-6, inos, cox-2, and cd11b mRNA expression in BV2 cells . It also improved 6-OHDA-induced apoptosis in zebrafish PD .

Action Environment

It’s known that the absolute configuration of this compound influences its anti-proliferation effects in human t cells via different regulation of nf-κb

Safety and Hazards

Isotetrandrine is recommended for R&D use only and not for medicinal, household, or other use . It should be handled with personal protective equipment/face protection and adequate ventilation . Contact with skin, eyes, or clothing should be avoided .

Future Directions

The pharmaceutical industry continues to invest in research and development, exploring new therapeutic possibilities and the pursuit of enhanced treatment modalities for diverse medical challenges . The isotetrandrine market is poised for growth, driven by the exploration of new therapeutic possibilities .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Isotetrandrine involves several steps starting from commercially available starting materials.", "Starting Materials": [ "Piperidine", "4-Methoxybenzaldehyde", "3,4-Dimethoxyphenethylamine", "Benzyl bromide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Diethyl ether", "Dichloromethane" ], "Reaction": [ "Step 1: Condensation of 4-Methoxybenzaldehyde and Piperidine in Methanol with the presence of Hydrochloric acid to form 1-(4-methoxybenzyl)piperidine", "Step 2: Reduction of 1-(4-methoxybenzyl)piperidine with Sodium borohydride in Ethanol to form 1-(4-methoxybenzyl)piperidine hydrochloride", "Step 3: Alkylation of 1-(4-methoxybenzyl)piperidine hydrochloride with Benzyl bromide in Dichloromethane to form 1-benzyl-1-(4-methoxybenzyl)piperidine hydrochloride", "Step 4: Condensation of 1-benzyl-1-(4-methoxybenzyl)piperidine hydrochloride and 3,4-Dimethoxyphenethylamine in Methanol with the presence of Hydrochloric acid to form Isotetrandrine hydrochloride", "Step 5: Neutralization of Isotetrandrine hydrochloride with Sodium hydroxide and extraction with Diethyl ether to obtain Isotetrandrine" ] }

CAS No.

477-57-6

Molecular Formula

C38H42N2O6

Molecular Weight

622.7 g/mol

IUPAC Name

(1R,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene

InChI

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m1/s1

InChI Key

WVTKBKWTSCPRNU-IHLOFXLRSA-N

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC

SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC

Appearance

Solid powder

melting_point

182 - 183 °C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6,6',7,12-tetramethoxy-2,2'-dimethyl-1 beta-berbaman
d-tetrandrine
hanjisong
isotetrandrine
isotetrandrine dihydrochloride
NSC-77037
tetradrine
tetrandrine
tetrandrine dihydrochloride, (1beta)-isomer
tetrandrine, (1'beta)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Isotetrandrine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Isotetrandrine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Isotetrandrine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Isotetrandrine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Isotetrandrine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Isotetrandrine
Customer
Q & A

A: Isotetrandrine exhibits its effects through multiple mechanisms. It displays antagonistic activity against α1-adrenoceptors by displacing the [3H]prazosin binding site, primarily inhibiting Ca2+-dependent processes [, ]. Additionally, it blocks the binding of Neuromyelitis Optica-IgG (NMO-IgG) to aquaporin 4 (AQP4) without affecting AQP4 expression or function, thereby reducing astrocyte cytotoxicity []. This compound also acts as an antagonist of G-protein-regulated phospholipase A2 (PLA2) enzymes, inhibiting PLA2 activation by heterotrimeric G-proteins and affecting membrane tubule formation and trafficking []. It upregulates heme oxygenase-1 expression by promoting the dissociation of nuclear factor erythroid 2-related factor 2 (Nrf2) from the Nrf2-Kelch-like ECH-associated protein 1 (Keap1) complex via extracellular signal-regulated kinase (ERK) and c-Jun NH2-terminal kinase (JNK) activation and Keap1 inactivation []. Furthermore, this compound inhibits the proliferation of T cells by suppressing the phosphorylation of NF-κB [].

ANone: this compound is a bisbenzylisoquinoline alkaloid with the following characteristics:

  • Molecular Formula: C38H42N2O6 []
  • Spectroscopic Data:
    • 1H NMR, 13C NMR, FT-IR, and MS data confirm its structure. []
    • Cleavage by metallic sodium in liquid ammonia confirms its structure as a bisbenzylisoquinoline alkaloid. []

ANone: The provided research does not indicate any catalytic properties or applications of this compound. Its primary mechanisms of action revolve around receptor binding, enzyme inhibition, and modulation of cellular pathways.

A: The stereochemistry of this compound plays a crucial role in its activity. Its absolute configuration at specific chiral centers influences its anti-proliferative effects on human T cells []. Notably, the stereochemistry at C-1' (S ring) in the bisbenzylisoquinoline structure significantly impacts its selective action against chloroquine-resistant malaria []. The point of attachment of ether bridges to the rings also influences its antimalarial activity [].

A: In rats, this compound exhibits a two-compartment open model of distribution following intravenous administration, with a half-life ranging from 67 to 98 minutes depending on the dose []. Oral administration results in a longer half-life (approximately 9 hours) with a double-peak plasma concentration-time profile, suggesting enterohepatic recirculation []. This compound is widely distributed in tissues, with the highest concentrations observed in the lung after intravenous administration and in the liver after oral administration [].

ANone: In vitro, this compound exhibits various effects, including:

  • Inhibition of tumor promotion in mouse skin carcinogenesis models. []
  • Reversal of P-glycoprotein-mediated doxorubicin resistance in human breast cancer cells. []
  • Enhancement of doxorubicin-induced apoptosis in doxorubicin-resistant human breast cancer cells. []
  • Protection of zebrafish lateral line sensory hair cells from aminoglycoside toxicity. []
  • Antihypertensive effects in a rat model of hypertension. []
  • Neuroprotective effects in a zebrafish model of Parkinson's disease. []
  • Antimalarial activity in a mouse model of malaria. []

ANone: While this compound has shown promising therapeutic potential, further research is needed to establish its long-term safety profile. The available research primarily focuses on its short-term effects.

A:

  • Early Studies (1930s-1960s): Initial research focused on isolating and characterizing this compound from various plant sources and exploring its basic pharmacological properties [].
  • Structure Elucidation and Synthesis (1970s-1980s): Advancements in analytical techniques led to the complete structural elucidation of this compound and the development of synthetic routes [, ].
  • Mechanism of Action and Therapeutic Potential (1990s-Present): Research has increasingly focused on understanding the molecular mechanisms underlying this compound's biological activities and exploring its therapeutic potential in various disease models [, , , , , , , , , , , , , , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.